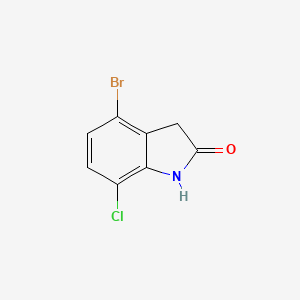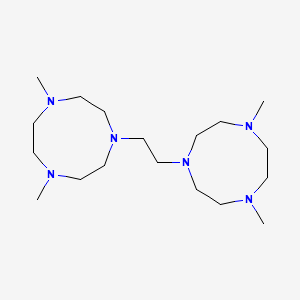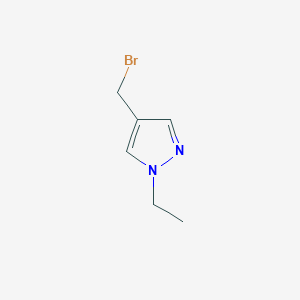
4-(bromomethyl)-1-ethyl-1H-pyrazole
Overview
Description
The compound “4-(bromomethyl)-1-ethyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromination is a common method used in the synthesis of bromomethyl compounds . The bromination process often involves the use of a bromine solution .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazole ring with a bromomethyl (-CH2Br) group attached at the 4-position and an ethyl group attached at the 1-position .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can undergo various reactions, including nucleophilic substitution reactions .Scientific Research Applications
Synthetic Applications and Methodologies
Regioselective Synthesis : Research has developed methodologies for the regioselective formation of pyrazole derivatives. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines has been explored to yield a selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles under specific conditions (Mikhed’kina et al., 2009).
Green Synthesis Approaches : The green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles demonstrates an environmentally friendly approach to generating pyrazole derivatives without using harmful solvents (Al-Matar et al., 2010).
Versatile Precursors : Brominated trihalomethylenones serve as versatile precursors for the synthesis of various pyrazole derivatives, including 3-ethoxymethyl and 3-aminomethyl pyrazoles, showcasing the adaptability of these compounds in synthetic organic chemistry (Martins et al., 2013).
Structural Characterization and Analysis
X-ray Crystallography : The determination of crystal structures of pyrazole derivatives through X-ray diffraction analysis aids in understanding their molecular geometries and potential intermolecular interactions, which is crucial for the development of new materials and catalysts. For instance, the synthesis and crystal structure analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into the compound's molecular geometry and electronic structure (Viveka et al., 2016).
Biological and Pharmacological Potential
Anticancer Activity : Novel pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against diverse tumor cell lines, revealing some compounds with significant anticancer potential (Srour et al., 2018).
Antioxidant Properties : The antioxidant properties of pyrazole derivatives have been investigated, showing promising results for the application of these compounds in pharmacology and as potential therapeutic agents (Naveen et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKPHVSKOPBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


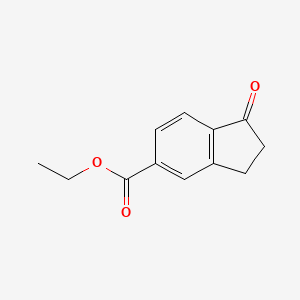

![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3242363.png)


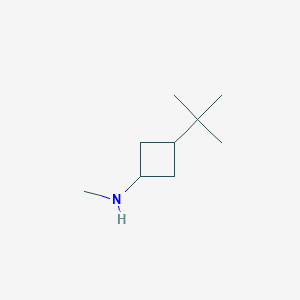
![Methyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B3242406.png)

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/no-structure.png)
